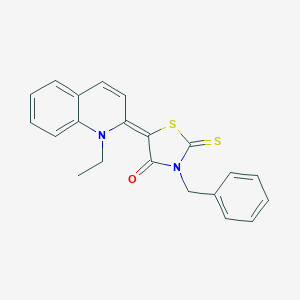
N,N-dibenzyl-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibenzyl-4-ethoxybenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical properties that make it an ideal candidate for use in drug development, material science, and other research areas. In
Mecanismo De Acción
The mechanism of action of N,N-dibenzyl-4-ethoxybenzamide is not fully understood. However, studies have suggested that it may exert its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition, its anti-inflammatory and neuroprotective effects may be attributed to its ability to modulate various signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects
N,N-dibenzyl-4-ethoxybenzamide has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, scavenge free radicals, and protect neurons from oxidative stress. In vivo studies have also shown that this compound can inhibit tumor growth and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dibenzyl-4-ethoxybenzamide has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily verified by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). However, its limitations include its low solubility in water, which may limit its use in certain experiments, and its potential toxicity, which may require appropriate safety measures during handling and storage.
Direcciones Futuras
There are several future directions for the research of N,N-dibenzyl-4-ethoxybenzamide. One area of interest is the development of more potent analogs of this compound with improved pharmacological properties. Another area of research is the elucidation of its mechanism of action and the identification of its molecular targets. Furthermore, the use of N,N-dibenzyl-4-ethoxybenzamide in combination with other drugs or therapies for the treatment of various diseases warrants further investigation.
Conclusion
In conclusion, N,N-dibenzyl-4-ethoxybenzamide is a synthetic compound that has shown promising applications in various scientific research areas. Its unique chemical properties make it an ideal candidate for use in drug development, material science, and other research areas. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N,N-dibenzyl-4-ethoxybenzamide have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various scientific research areas.
Métodos De Síntesis
The synthesis of N,N-dibenzyl-4-ethoxybenzamide involves the reaction between 4-ethoxybenzoic acid and benzylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N,N-dibenzyl-4-ethoxybenzamide.
Aplicaciones Científicas De Investigación
N,N-dibenzyl-4-ethoxybenzamide has been extensively studied for its potential applications in various scientific research areas. In drug development, this compound has been found to exhibit promising antitumor activity against several cancer cell lines. It has also been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Propiedades
Fórmula molecular |
C23H23NO2 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
N,N-dibenzyl-4-ethoxybenzamide |
InChI |
InChI=1S/C23H23NO2/c1-2-26-22-15-13-21(14-16-22)23(25)24(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-16H,2,17-18H2,1H3 |
Clave InChI |
VRTNNBKQJUXLQC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B249876.png)
![N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine](/img/structure/B249879.png)
![(5Z)-5-[[(2-methyl-3H-benzimidazol-5-yl)amino]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B249880.png)
![N-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B249882.png)



![N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-methoxybenzamide](/img/structure/B249890.png)
![2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B249896.png)
![2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid](/img/structure/B249897.png)


![6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione](/img/structure/B249906.png)